molecular formula C6H3F9O2 B12084835 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one

1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one

Cat. No.: B12084835
M. Wt: 278.07 g/mol
InChI Key: ZZLJHPZYDIUYTF-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one is a fluorinated organic compound with the molecular formula C6H3F9O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one typically involves the fluorination of suitable precursors. One common method involves the reaction of 1,3-diketones with fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced fluorination techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of enzymes and alter biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,5,5,5-Hexafluoro-4-hydroxy-3-penten-2-one
  • 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
  • 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene

Uniqueness

1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of both hydroxy and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and stability, making it particularly useful in various research applications .

Properties

Molecular Formula

C6H3F9O2

Molecular Weight

278.07 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one

InChI

InChI=1S/C6H3F9O2/c7-4(8,9)2(5(10,11)12)1(16)3(17)6(13,14)15/h1-2,16H

InChI Key

ZZLJHPZYDIUYTF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)C(F)(F)F)O

Origin of Product

United States

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